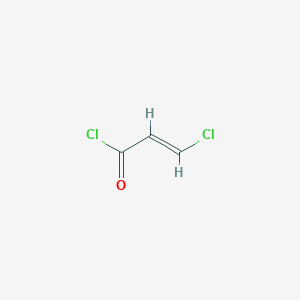
(E)-3-chloro-acryloyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-acryloyl chloride is an organic compound belonging to the acid chlorides group. It is a colorless liquid that may appear yellow when aged. This compound is known for its high reactivity and is commonly used in the synthesis of various acrylate monomers and polymers.
Preparation Methods
3-Chloro-acryloyl chloride can be synthesized through several methods. One efficient preparation method involves treating acrylic acid with benzoyl chloride, resulting in the formation of 3-chloro-acryloyl chloride and benzoic acid . Another method utilizes continuous-flow systems, where the compound is synthesized using oxalyl chloride or thionyl chloride under solvent-free conditions . These methods are advantageous due to their high yield and selectivity.
Chemical Reactions Analysis
3-Chloro-acryloyl chloride undergoes various chemical reactions typical of acid chlorides. It reacts readily with water to produce acrylic acid and hydrochloric acid . When treated with sodium salts of carboxylic acids, it forms anhydrides. Reactions with alcohols and amines yield esters and amides, respectively . Additionally, it can acylate organozinc compounds . These reactions are often carried out under controlled conditions to ensure high selectivity and yield.
Scientific Research Applications
3-Chloro-acryloyl chloride is widely used in scientific research and industrial applications. In chemistry, it is employed in the synthesis of acrylate monomers and polymers, which are essential in the production of adhesives, coatings, and sealants . In biology and medicine, it is used to introduce acrylic groups into biomolecules, facilitating the study of various biochemical processes . The compound’s high reactivity makes it valuable in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-chloro-acryloyl chloride involves nucleophilic addition followed by elimination. The compound’s carbonyl carbon is highly electrophilic, making it susceptible to nucleophilic attack by various reagents . This reaction proceeds through the formation of a tetrahedral intermediate, which then eliminates a leaving group, typically chloride ion, to form the final product . This mechanism is common in reactions involving acid chlorides and is crucial for the compound’s reactivity.
Comparison with Similar Compounds
3-Chloro-acryloyl chloride can be compared to other acid chlorides such as acryloyl chloride and methacryloyl chloride. While all these compounds share similar reactivity patterns, 3-chloro-acryloyl chloride is unique due to the presence of the chlorine atom, which can influence its reactivity and the types of products formed . Other similar compounds include α-chloro-N-aryl acetamides and various (meth)acrylate esters . These compounds are also used in the synthesis of polymers and other materials, but their specific applications and reactivity can vary.
Properties
Molecular Formula |
C3H2Cl2O |
|---|---|
Molecular Weight |
124.95 g/mol |
IUPAC Name |
(E)-3-chloroprop-2-enoyl chloride |
InChI |
InChI=1S/C3H2Cl2O/c4-2-1-3(5)6/h1-2H/b2-1+ |
InChI Key |
VPMAWSAODAKKSI-OWOJBTEDSA-N |
Isomeric SMILES |
C(=C/Cl)\C(=O)Cl |
Canonical SMILES |
C(=CCl)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















